2-(2-methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Description
Properties
Molecular Formula |
C24H25N3O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-[2-(4-methoxyindol-1-yl)ethyl]-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H25N3O4/c1-30-15-14-27-16-20(17-6-3-4-7-18(17)24(27)29)23(28)25-11-13-26-12-10-19-21(26)8-5-9-22(19)31-2/h3-10,12,16H,11,13-15H2,1-2H3,(H,25,28) |
InChI Key |
DYALJVHSRVCBJQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Indole Moiety: The indole group can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and indole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-(2-methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and isoquinoline rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Structural and Functional Comparisons
Core Structure Variations: The target compound and share an isoquinoline core, whereas and utilize indole and isoindole cores, respectively. The isoindole core in introduces an additional ketone group (1,3-dioxo), which may alter electronic properties and solubility .
Substituent Analysis: Methoxy Positioning: The target compound’s 4-methoxyindole group (vs. 5-methoxy in or 4-methoxyphenyl in ) may influence steric interactions in receptor binding. Methoxy groups at the 4-position on indole are associated with improved metabolic stability . Linker Modifications: The ethylamine linker in the target compound (vs. Isoquinoline Substitutions: The 2-(2-methoxyethyl) group in the target compound (vs. methyl in or 2-methylpropyl in ) balances hydrophobicity (logP ~2.7–3.0 inferred) and steric bulk, optimizing membrane permeability .
Physicochemical Properties: logP/Solubility: reports logP = 2.69 for an indole-based analog, while isoindole derivatives (e.g., ) exhibit higher logP due to increased hydrophobicity. The target compound’s logP is likely intermediate (~3.0), favoring blood-brain barrier penetration . Hydrogen Bonding: The carboxamide group in all compounds provides hydrogen bond donor/acceptor capacity, critical for target engagement .
Biological Activity
The compound 2-(2-methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic derivative that belongs to the class of isoquinolinecarboxamides. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study reported that isoquinoline derivatives can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Isoquinoline Derivative A | A549 (Lung Cancer) | 13.4 |
| Isoquinoline Derivative B | MCF7 (Breast Cancer) | 15.2 |
Neuroprotective Effects
The compound may also exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Research suggests that certain isoquinoline derivatives can modulate neurotransmitter systems and possess antioxidant properties, thereby protecting neuronal cells from oxidative stress .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : It has been observed that related compounds can cause G1 or G2/M phase arrest in cancer cells, inhibiting their proliferation.
- Antioxidant Activity : Some studies suggest that isoquinoline derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.
Case Study 1: Anticancer Activity
In a study conducted by Liu et al., various isoquinoline derivatives were synthesized and tested for their anticancer activity against human cancer cell lines such as A549 and MCF7. The results demonstrated that these compounds exhibited potent cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating their potential as anticancer agents .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of a related isoquinoline derivative. The study found that administration of the compound significantly reduced neuronal cell death induced by oxidative stress in vitro, suggesting its potential application in neurodegenerative disease therapies .
Q & A
What are the established protocols for synthesizing 2-(2-methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide?
Level : Basic
Methodological Answer :
The synthesis typically involves coupling reactions using carbodiimide-based reagents. A standard protocol includes:
- Step 1 : React 2-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1 mol) with a methoxyethyl-substituted amine derivative (1.5 mol) in the presence of hexafluorophosphate benzotriazole tetramethyl uranium (HBTU, 1.1 mol) as a coupling agent.
- Step 2 : Add triethylamine (TEA) at 0°C to activate the carboxyl group, followed by stirring at room temperature for 12 hours .
- Purification : Column chromatography or recrystallization is used to isolate the product. Yield optimization may require adjusting solvent polarity (e.g., DMF or toluene) and inert atmospheres .
How is the compound characterized post-synthesis to confirm structural integrity?
Level : Basic
Methodological Answer :
Characterization employs:
- NMR Spectroscopy : H and C NMR to verify methoxyethyl and indole substituents. For example, methoxy protons appear as singlets at δ ~3.3–3.5 ppm, while indole NH protons resonate at δ ~10–11 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks). Discrepancies >2 ppm require re-evaluation of synthetic steps .
- Melting Point Analysis : Consistency with literature values (±2°C) ensures purity .
What methodologies assess the antimicrobial activity of this compound?
Level : Basic
Methodological Answer :
Two primary assays are used:
- Disk Diffusion :
- Inoculate Mueller-Hinton agar with bacterial strains (e.g., E. coli, S. aureus).
- Apply compound-impregnated disks (10–50 µg/disk).
- Measure inhibition zones after 18–24 hours; >6 mm indicates activity .
- Minimum Inhibitory Concentration (MIC) :
- Use microdilution in 96-well plates with serial compound dilutions (0.5–128 µg/mL).
- MIC is the lowest concentration showing no visible growth (OD600 <0.1) .
Example Data :
| Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 32 | 12 |
| S. aureus | 16 | 18 |
How can researchers optimize the synthesis yield for scale-up?
Level : Advanced
Methodological Answer :
Key strategies include:
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency. For example, Pd(OAc) in DMF at 80°C improves yields by 15–20% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while toluene reduces side reactions in moisture-sensitive steps .
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation. Adjust stoichiometry if unreacted starting material persists beyond 6 hours .
How should contradictory bioactivity data (e.g., MIC variability) be resolved?
Level : Advanced
Methodological Answer :
Address discrepancies through:
- Strain-Specific Assays : Re-test under standardized conditions (e.g., CLSI guidelines) to rule out lab-specific variations .
- Membrane Permeability Studies : Use fluorescent probes (e.g., ethidium bromide) to assess if compound uptake differs between Gram-positive and Gram-negative bacteria .
- Metabolomic Profiling : Compare bacterial metabolic responses (via LC-MS) to identify resistance mechanisms (e.g., efflux pump upregulation) .
What theoretical frameworks guide research on this compound’s biological mechanisms?
Level : Advanced
Methodological Answer :
- Structure-Activity Relationship (SAR) : Correlate substituent modifications (e.g., methoxy position) with antimicrobial potency. For example, para-methoxy groups on indole enhance lipid bilayer interaction .
- Molecular Dynamics (MD) Simulations : Model compound binding to bacterial topoisomerase II or membrane proteins to predict inhibition pathways .
- Systems Biology : Integrate omics data (transcriptomics/proteomics) to map compound-induced stress responses in pathogens .
How can researchers integrate this compound into broader drug discovery pipelines?
Level : Advanced
Methodological Answer :
- High-Throughput Screening (HTS) : Pair with fluorescence-based viability assays (e.g., resazurin reduction) to prioritize hits .
- Synergy Studies : Test combinatorial effects with β-lactams or fluoroquinolones using checkerboard assays. A fractional inhibitory concentration (FIC) index <0.5 indicates synergy .
- Toxicity Profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC50 mammalian cells / MIC bacterial cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
